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Compound of Interest

6-Bromo-2-chloro-3-
Compound Name:
methylquinoline

Cat. No.: B049880

This technical guide provides a comprehensive overview of the molecular structure,
physicochemical properties, synthesis, and potential applications of 6-Bromo-2-chloro-3-
methylquinoline, a halogenated quinoline derivative of interest to researchers, scientists, and
professionals in the field of drug development.

Molecular Structure and Identification

6-Bromo-2-chloro-3-methylquinoline possesses a quinoline core structure substituted with a
bromine atom at the 6-position, a chlorine atom at the 2-position, and a methyl group at the 3-
position. This specific substitution pattern influences its chemical reactivity and biological
activity.

Table 1: Molecular Identifiers for 6-Bromo-2-chloro-3-methylquinoline
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Identifier Value

Molecular Formula C10H7BrCIN

Canonical SMILES CC1=CC2=C(C=CC(=C2)Br)N=C1ClI

inChi INChl=1S/C10H7BrCIN/c1-6-4-7-5-8(11)2-3-
9(7)13-10(6)12/h2-5H,1H3

InChlKey VKGSTGZYRFTWNA-UHFFFAOYSA-N

CAS Number 113092-96-9

Physicochemical and Spectroscopic Data

The physicochemical properties of 6-Bromo-2-chloro-3-methylquinoline are crucial for its
handling, formulation, and pharmacokinetic profiling. While experimental data is limited,
predicted values offer valuable insights. Spectroscopic data is essential for the structural
elucidation and quality control of the compound.

Table 2: Physicochemical Properties of 6-Bromo-2-chloro-3-methylquinoline

Property Value Source
Molecular Weight 256.53 g/mol Calculated
Monoisotopic Mass 254.9450 g/mol PubChemLite[1]
XlogP (Predicted) 4.2 PubChemLite[1]
Melting Point Not available

Boiling Point Not available

Solubility Not available

Spectroscopic Analysis:

While specific spectral data is not publicly available in detail, typical spectroscopic features can
be predicted. Resources like ChemicalBook indicate the availability of 1H NMR, IR, and MS
spectra for this compound.[2]
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e 1H NMR: The proton NMR spectrum is expected to show signals corresponding to the
aromatic protons on the quinoline ring system and a singlet for the methyl group protons.
The chemical shifts and coupling patterns of the aromatic protons would be indicative of the
substitution pattern.

e 13C NMR: The carbon NMR spectrum would display distinct signals for each of the ten
carbon atoms in the molecule, with their chemical shifts influenced by the attached functional
groups (bromo, chloro, and methyl) and their positions on the quinoline ring.

e Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption
bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching
vibrations of the quinoline ring, and C-Br and C-ClI stretching vibrations.

e Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak
corresponding to the molecular weight of the compound. The isotopic pattern of the
molecular ion peak would be characteristic of a compound containing one bromine and one
chlorine atom.[3]

Synthesis and Reactivity

The synthesis of 6-Bromo-2-chloro-3-methylquinoline can be approached through multi-step
synthetic routes common for quinoline derivatives. A plausible synthetic pathway is outlined
below, adapted from procedures for structurally related compounds.[4]

Experimental Protocol: Synthesis of 6-Bromo-2-chloro-
3-methylquinoline

Step 1: Synthesis of 6-Bromo-3-methyl-1H-quinolin-2-one

A common precursor for 2-chloroquinolines is the corresponding 2-quinolinone. This
intermediate can be synthesized via the Conrad-Limpach reaction or a similar cyclization

method starting from 4-bromoaniline and a suitable [3-ketoester, such as ethyl 2-
methylacetoacetate.

Step 2: Chlorination of 6-Bromo-3-methyl-1H-quinolin-2-one
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The conversion of the 2-quinolinone to the 2-chloroquinoline is typically achieved by treatment
with a chlorinating agent like phosphorus oxychloride (POCI5).

e Procedure: A mixture of 6-Bromo-3-methyl-1H-quinolin-2-one (1 equivalent) and phosphorus
oxychloride (excess, e.g., 5-10 equivalents) is heated at reflux for several hours.

e The progress of the reaction is monitored by thin-layer chromatography (TLC).

e Upon completion, the excess phosphorus oxychloride is carefully removed under reduced
pressure.

e The reaction mixture is then cautiously quenched by pouring it onto crushed ice with
vigorous stirring.

e The resulting precipitate is collected by filtration, washed with water, and dried.

« Purification of the crude product can be achieved by recrystallization from a suitable solvent
(e.g., ethanol or hexane) to yield 6-Bromo-2-chloro-3-methylquinoline.

Reactivity

The reactivity of 6-Bromo-2-chloro-3-methylquinoline is largely dictated by the electrophilic
nature of the quinoline ring and the presence of the two halogen substituents. The chlorine
atom at the 2-position is particularly susceptible to nucleophilic substitution reactions. This
allows for the introduction of various functional groups at this position, making it a versatile
intermediate for the synthesis of a wide range of derivatives. The bromine atom at the 6-
position is less reactive towards nucleophilic substitution but can participate in metal-catalyzed
cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling further
functionalization of the benzene ring portion of the quinoline scaffold.

Applications in Drug Development

The quinoline scaffold is a well-established pharmacophore found in numerous approved drugs
with a wide range of therapeutic applications.[5][6] Substituted quinolines are actively being
investigated for their potential as:
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» Anticancer Agents: Many quinoline derivatives have demonstrated potent anticancer activity
through various mechanisms, including the inhibition of tyrosine kinases and

topoisomerases.[7]

o Antimalarial Drugs: The quinoline core is central to the structure of several antimalarial
drugs, including chloroquine and mefloquine.[8]

» Antibacterial Agents: Fluoroquinolones are a major class of synthetic antibacterial agents.[5]

The specific substitution pattern of 6-Bromo-2-chloro-3-methylquinoline, with its combination
of electron-withdrawing halogens and an electron-donating methyl group, provides a unique
electronic and steric profile that could be exploited in the design of novel therapeutic agents.
The reactivity of the 2-chloro position, in particular, offers a convenient handle for the synthesis
of libraries of compounds for biological screening.
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Caption: Logical flow of information for 6-Bromo-2-chloro-3-methylquinoline.
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Caption: General experimental workflow for the synthesis and analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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